N-IsopropyldopamineHydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-IsopropyldopamineHydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-IsopropyldopamineHydrochloride undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N-IsopropyldopamineHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its role in signal transduction pathways.
Medicine: Used in the treatment of cardiac conditions and studied for its potential therapeutic effects in various diseases.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
N-IsopropyldopamineHydrochloride exerts its effects by binding to and activating beta-adrenergic receptors. This activation leads to the exchange of GDP for GTP on the alpha subunit of G-protein coupled receptors, causing the dissociation of the alpha subunit from the beta and gamma subunits. The dissociated alpha subunit then activates adenylate cyclase, increasing the production of cyclic AMP (cAMP). Elevated cAMP levels lead to various physiological responses, including increased heart rate and bronchodilation .
Comparison with Similar Compounds
Adrenaline (epinephrine): A natural catecholamine with similar beta-adrenergic agonist properties but also acts on alpha-adrenergic receptors.
Noradrenaline (norepinephrine): Another natural catecholamine with a higher affinity for alpha-adrenergic receptors.
Dobutamine: A synthetic catecholamine with selective beta-1 adrenergic agonist properties .
Uniqueness: N-IsopropyldopamineHydrochloride is unique due to its non-selective beta-adrenergic agonist activity, making it effective in treating a variety of cardiac conditions without significant alpha-adrenergic receptor activation .
Properties
IUPAC Name |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVSCVPICTKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3506-32-9 (Parent) | |
Record name | Desoxyisoprenaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60199702 | |
Record name | Desoxyisoprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5178-52-9 | |
Record name | Desoxyisoprenaline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxyisoprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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